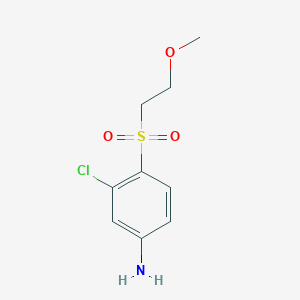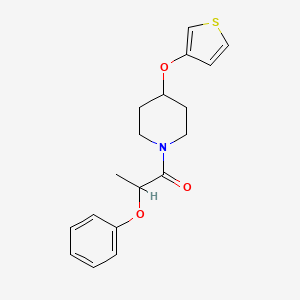
3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline often involves complex reactions where sulfur dioxide plays a critical role. For instance, the facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones showcases a reaction starting from anilines, highlighting the versatility of anilines in synthesizing sulfonated compounds under mild conditions (Tong Liu, D. Zheng, Jie Wu, 2017). Similarly, the palladium-catalyzed amination of aryl halides and aryl triflates demonstrates the complex chemistry involved in the synthesis of compounds related to anilines, involving detailed reaction mechanisms and conditions (J. Wolfe, S. Buchwald, 2003).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using various spectroscopic techniques. For instance, the study of aniline sulfonic acid derivatives incorporated into layered double hydroxides provides insights into the molecular interactions and structure within complex systems (E. Moujahid, M. Dubois, J. Besse, F. Leroux, 2005).
Chemical Reactions and Properties
The reactivity of aniline derivatives, including those similar to this compound, involves various chemical transformations. The C-H bond sulfonylation of anilines with the insertion of sulfur dioxide under metal-free conditions is a notable reaction, highlighting the potential for generating 2-sulfonylanilines efficiently (Kaida Zhou, Jun Zhang, Lifang Lai, Jiang Cheng, Jiangtao Sun, Jie Wu, 2018).
Physical Properties Analysis
The physical properties of compounds like this compound are closely related to their molecular structure and chemical reactivity. Studies on related compounds, such as the synthesis and characterization of aniline and aniline-o-sulfonic acid copolymers, offer insights into their thermostability, conductivity, and redox properties, which are influenced by the molecular structure and composition (Yiting Xu, L. Dai, Jiangfeng Chen, J. Gal, Huihuang Wu, 2007).
Chemical Properties Analysis
The chemical properties of this compound derivatives are determined by their functional groups and molecular interactions. Research on sulfonamide and carbamate derivatives of chloro-phenoxyaniline highlights the role of substituents in determining reactivity and properties, such as antimicrobial activity, which is a direct consequence of their chemical structure (C. N. Raju, Paandreti Vedavathi, 2016).
Aplicaciones Científicas De Investigación
Organic Synthesis Applications
- Sulfonated Oxindoles Synthesis : A study demonstrated the facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones via the insertion of sulfur dioxide starting from anilines, highlighting the efficiency of anilines in generating sulfonyl radicals and leading to sulfonated oxindoles in good yields under mild conditions (Tong Liu, D. Zheng, Jie Wu, 2017).
- Polymerization in LDH Interlamellar Space : Aniline sulfonic acid derivatives were incorporated into the interlamellar space of layered double hydroxides (LDH), showing the potential of anilines in creating hybrid materials with specific electronic properties (E. Moujahid, M. Dubois, J. Besse, F. Leroux, 2005).
Materials Science and Polymer Technology
- Synthesis of Fluorescent Scaffolds : Research on 2,6-bis(arylsulfonyl)anilines showcased their application in synthesizing high fluorescence emission materials, demonstrating the role of anilines in the development of solid-state fluorescence materials and probes based on aggregation-induced emission (Teruo Beppu, So Kawata, Naoya Aizawa, 2014).
- Electrosynthesis of Polyanilines : The electrosynthesis of ring-substituted polyanilines from anilines with varying substituents demonstrated the effective polymerization and the potential of anilines in fabricating conductive polymers with different electronic properties (S. Cattarin, L. Doubova, G. Mengoli, G. Zotti, 1988).
Novel Synthetic Pathways and Compound Functionalization
- C-H Bond Sulfonylation : A method for C-H bond sulfonylation of anilines under metal-free conditions was developed, offering an efficient route to 2-sulfonylanilines, which underscores the versatility of anilines in organic synthesis and the potential for creating sulfonylated compounds without the need for metal catalysts or additives (Kaida Zhou, Jun Zhang, Lifang Lai, 2018).
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
Aniline compounds can participate in various biochemical reactions, including electrophilic aromatic substitution .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline . These factors could include pH, temperature, and the presence of other compounds that could interact with this compound.
Propiedades
IUPAC Name |
3-chloro-4-(2-methoxyethylsulfonyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S/c1-14-4-5-15(12,13)9-3-2-7(11)6-8(9)10/h2-3,6H,4-5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSWTJONTYZAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)C1=C(C=C(C=C1)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1541378-81-7 |
Source


|
| Record name | 3-chloro-4-(2-methoxyethanesulfonyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(Azepan-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-6-phenylpyrimidin-4-one](/img/structure/B2492311.png)
![N-[1-[3-(2-Oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2492312.png)



![(Z)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2492318.png)

![7-(4-(2-cyclopentylacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2492321.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2492323.png)
![6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2492325.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-[(2-chlorophenyl)formamido]propanoate](/img/structure/B2492326.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2492327.png)

![1-(4-fluorophenyl)-4-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2492330.png)